molecular formula C24H38O4 B167173 Diisooctyl isophthalate CAS No. 71850-11-8

Diisooctyl isophthalate

Cat. No.: B167173
CAS No.: 71850-11-8
M. Wt: 390.6 g/mol
InChI Key: IMIOEHJVRZOQBJ-UHFFFAOYSA-N
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Description

Diisooctyl isophthalate is an organic compound belonging to the class of phthalate esters. It is primarily used as a plasticizer, which means it is added to plastics to increase their flexibility, transparency, durability, and longevity. This compound is a diester of isophthalic acid and isooctanol, making it a high molecular weight phthalate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diisooctyl isophthalate is synthesized through the esterification of isophthalic acid with isooctanol. The reaction typically involves heating isophthalic acid with an excess of isooctanol in the presence of an acid catalyst such as sulfuric acid or para-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water formed during the esterification process.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction mixture is continuously stirred and heated, and the water by-product is removed to drive the reaction to completion. The final product is then purified through distillation or other separation techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Diisooctyl isophthalate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form isophthalic acid and isooctanol.

    Oxidation: Strong oxidizing agents can oxidize this compound, leading to the formation of phthalic acid derivatives.

    Substitution: The ester groups in this compound can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

    Substitution: Nucleophiles such as amines or alcohols under suitable conditions.

Major Products Formed:

    Hydrolysis: Isophthalic acid and isooctanol.

    Oxidation: Phthalic acid derivatives.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Diisooctyl isophthalate has a wide range of applications in scientific research, including:

    Chemistry: Used as a plasticizer in the production of flexible polymers and resins.

    Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to enhance the flexibility and durability of polymeric materials.

    Industry: Widely used in the manufacture of automotive parts, medical devices, and consumer products such as toys and packaging materials.

Mechanism of Action

The mechanism of action of diisooctyl isophthalate primarily involves its role as a plasticizer. By incorporating into polymer matrices, it reduces intermolecular forces between polymer chains, increasing their flexibility and reducing brittleness. This compound can also interact with biological systems, potentially disrupting endocrine functions by mimicking or interfering with natural hormones.

Comparison with Similar Compounds

    Bis(2-ethylhexyl) phthalate (DEHP): Another widely used plasticizer with similar properties but different ester groups.

    Diisodecyl phthalate (DIDP): A high molecular weight phthalate ester used in similar applications.

    Dibutyl phthalate (DBP): A lower molecular weight phthalate ester with different physical properties.

Uniqueness: Diisooctyl isophthalate is unique due to its specific ester groups, which provide a balance of flexibility and durability. Its high molecular weight and branched structure make it particularly effective in applications requiring long-lasting flexibility and resistance to degradation.

Properties

IUPAC Name

bis(6-methylheptyl) benzene-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38O4/c1-19(2)12-7-5-9-16-27-23(25)21-14-11-15-22(18-21)24(26)28-17-10-6-8-13-20(3)4/h11,14-15,18-20H,5-10,12-13,16-17H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMIOEHJVRZOQBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCOC(=O)C1=CC(=CC=C1)C(=O)OCCCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80222122
Record name Diisooctyl isophthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80222122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71850-11-8
Record name Diisooctyl isophthalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071850118
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diisooctyl isophthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80222122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diisooctyl isophthalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.069.154
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DIISOOCTYL ISOPHTHALATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XW8Z263RAC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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